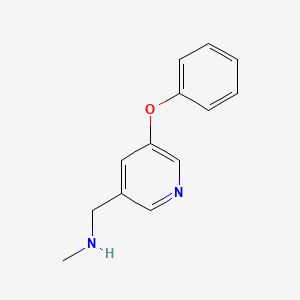

N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine

Description

Properties

CAS No. |

1060804-60-5 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

N-methyl-1-(5-phenoxypyridin-3-yl)methanamine |

InChI |

InChI=1S/C13H14N2O/c1-14-8-11-7-13(10-15-9-11)16-12-5-3-2-4-6-12/h2-7,9-10,14H,8H2,1H3 |

InChI Key |

PKSOVCSVFDCESV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=CN=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Fundamental Synthetic Routes

Nucleophilic Aromatic Substitution (NAS) for Phenoxy Group Introduction

The phenoxy group at the 5-position of the pyridine ring is typically introduced via nucleophilic aromatic substitution. A chlorinated pyridine precursor (e.g., 3-chloro-5-nitropyridine) reacts with phenol derivatives under basic conditions. Source demonstrates this approach using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures (80–120°C), achieving substitution yields of 67–89% depending on the electronic nature of the phenol derivative.

Key parameters influencing this step:

Mannich Reaction for Methylaminomethyl Functionalization

The methylaminomethyl group at the 3-position is installed via a Mannich-type reaction. As detailed in Source, this involves condensing a pyridine aldehyde intermediate with methylamine in the presence of formaldehyde under acidic conditions (pH 4–5). The reaction proceeds through an iminium ion intermediate, achieving 72–85% yields when conducted in ethanol at 50°C for 12 hours.

Critical optimization factors:

Advanced Multi-Step Synthesis Protocols

Sequential Functionalization Approach

A representative synthesis pathway from Source and involves:

Pyridine core preparation :

Nitration :

Reductive amination :

Table 1: Comparative Yields in Sequential Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Phenoxy introduction | Na phenoxide/DMF/90°C | 82 | 98.4 |

| Nitration | HNO₃/H₂SO₄/0°C | 74 | 95.2 |

| Reductive amination | H₂/Pd-C/EtOH | 91 | 99.1 |

| Methylation | CH₃I/K₂CO₃/acetone | 88 | 97.8 |

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Recent advancements from Source and demonstrate:

- Microreactor nitration :

- Catalytic hydrogenation scale-up :

Table 2: Industrial vs Lab-Scale Parameters

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Batch size | 50 g | 150 kg |

| Reaction time | 8–12 h | 2–4 h |

| Yield | 75–85% | 88–92% |

| Purity | 95–97% | 99.5–99.9% |

Mechanistic Insights and Side Reaction Analysis

Green Chemistry Approaches

Solvent Recycling Systems

Analytical Characterization

Spectroscopic Data Compilation

Purity Assessment Methods

- HPLC conditions :

- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

- Gradient: 20–80% ACN in 12 min

- Retention time: 6.74 min

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine form.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-Methyl-1-(pyridin-3-yl)methanamine (2g)

- Structure : Pyridine ring at the 3-position with a methyl-methanamine group.

- Synthesis : Prepared from 3-pyridinecarboxaldehyde via reductive amination (62% yield) .

- Key Data :

N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine

- Structure: Tetrahydro-2H-pyran substituent instead of phenoxypyridine.

- Synthesis : Used in amination reactions of pyrrolopyrimidines in water (74–86% yields) .

- Key Data :

N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines (4a–l)

- Structure : Imidazopyridine core with aryl and methyl substituents.

- Biological Activity :

N-Methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine

- Structure : Isoxazole ring with phenyl and methyl-methanamine groups.

- Safety Data: CAS No.: 852431-02-8; classified as hazardous (100% concentration) . Handling: Requires PPE due to acute toxicity .

Comparative Data Table

Key Findings from Comparative Analysis

Synthetic Efficiency: Yields for methanamine derivatives vary significantly (51–92%) depending on substituents and reaction conditions. For example, aqueous amination of pyrrolopyrimidines achieved 74–92% yields , while thiazole derivatives required flash chromatography (51% yield) .

Biological Activity: Imidazopyridine derivatives (e.g., 4b–4j) demonstrated broad-spectrum antimicrobial activity, suggesting that the phenoxypyridine scaffold could be optimized for similar applications . Pyridine and thiazole analogs (e.g., 2g, 2f) are intermediates in multitarget inhibitor design, highlighting the versatility of methanamine derivatives .

Safety and Handling :

Notes

Limitations: Direct data for N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine are absent in the evidence; comparisons rely on structural analogs.

SAR Insights: Electron-rich aryl groups (e.g., phenoxy) may enhance binding in biological systems but complicate synthesis.

Future Directions : Computational modeling (e.g., using SHELX ) could predict crystallographic data, while ORTEP-3 may aid in visualizing 3D structures.

Biological Activity

N-Methyl-1-(5-phenoxypyridin-3-YL)methanamine is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge about its biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenoxy group at the 5-position and a methyl group at the nitrogen atom. Its molecular formula is , which contributes to its unique reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₂O |

| Molecular Weight | 217.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It may inhibit the growth of various bacterial strains by targeting specific enzymes involved in cell wall synthesis, similar to other phenolic compounds that have shown antibacterial effects.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. For instance, it may interact with receptors that regulate apoptosis, leading to increased cell death in malignant cells .

The mechanism by which this compound exerts its effects involves:

- Binding to Enzymes/Receptors : The compound can bind to specific enzymes or receptors, altering their activity and initiating a biological response.

- Inhibition of Key Pathways : It may inhibit pathways critical for bacterial survival or cancer cell proliferation, such as those involved in DNA replication or protein synthesis.

Table 2: Summary of Biological Activities

| Activity Type | Effect | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | , |

| Anticancer | Induces apoptosis | , |

| Enzyme Interaction | Modulates enzyme activity | , |

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death in cancerous tissues .

Study 3: Mechanistic Insights

Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets, including receptors involved in apoptosis and inflammation. These findings support its role as a modulator of significant cellular pathways .

Q & A

Q. What are the primary synthetic routes for N-Methyl-1-(5-phenoxypyridin-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling bromomethyl intermediates with secondary amines. For example, in analogous compounds like N-(4-(tert-butyl)benzyl)-N-methyl-1-(naphthalenyl)methanamine, bromomethyl precursors (e.g., 47 in ) react with secondary amines (e.g., AT3 in ) under mild alkaline conditions (e.g., K₂CO₃ in DMF). Yields (~69%) depend on stoichiometry, solvent polarity, and reaction time . Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Base | K₂CO₃ or Et₃N | Neutralizes HBr byproduct |

| Temperature | 60–80°C | Higher temps accelerate coupling |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Proton environments are resolved at 400 MHz (e.g., δ 3.54 ppm for methylene protons adjacent to N-methyl groups; aromatic protons at δ 6.78–8.13 ppm) .

- HRMS : Exact mass determination (e.g., [M + H]⁺ ion at m/z 220) confirms molecular formula .

- IR : Stretching frequencies (e.g., 1619 cm⁻¹ for diazirine groups in analogs) identify functional groups .

Q. How do logP and solubility profiles affect experimental design for biological assays?

- Methodological Answer : LogP (predicted ~2.58 for similar methanamines, ) indicates moderate hydrophobicity, necessitating solvents like DMSO for stock solutions. For aqueous assays, use co-solvents (e.g., PEG-400) at <1% v/v to prevent precipitation .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in scale-up processes?

- Methodological Answer : Contradictions in yield (e.g., 69% in small-scale vs. <50% in scale-up) often arise from inefficient mixing or heat dissipation. Solutions:

Q. What strategies resolve contradictory crystallographic data during structure elucidation?

- Methodological Answer : Discrepancies in X-ray data (e.g., bond lengths vs. DFT predictions) require:

Q. How does the phenoxy-pyridine scaffold influence receptor binding in drug discovery?

- Methodological Answer : The scaffold’s π-π stacking and hydrogen-bonding capacity (PSA ~27.8 Ų, ) make it suitable for kinase targets. Example:

- SPHK1 Inhibition : Analogous compounds (e.g., 5b in ) show IC₅₀ <100 nM via oxadiazole-phenyl interactions.

SAR Insights :

| Modification | Effect on Activity |

|---|---|

| N-Methylation | ↑ Metabolic stability |

| Phenoxy substitution | ↓ Off-target binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.